REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH-:11].[Na+].[CH:13](Cl)(Cl)Cl.Cl>O>[CH:13]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:2]=1[OH:1])[C:6]([OH:8])=[O:7])=[O:11] |f:1.2|
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Name
|
|
Quantity
|
140 g
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Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
extracted two times with 2 L
|
Type
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ADDITION
|
Details
|
a solution of 750 g sodium bisulfite in 3 L H2O was added
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Type
|
STIRRING
|
Details
|
This mixture was stirred thoroughly for 2 minutes
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted two times with 500 ml ethyl ether
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Type
|
ADDITION
|
Details
|
The aqueous layer was acidified by slow addition of a solution of 230 mL concentrated H2SO4 in 230 mL H2O
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Type
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TEMPERATURE
|
Details
|
The solution was then heated on a steam bath
|
Type
|
WAIT
|
Details
|
a stream of N2 was blown through the hot solution for about 15 minutes until a large amount of crystals
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
WAIT
|
Details
|
to stand at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled to -10° C. for 1/20 hour
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The crystals were washed two times with H2O
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(C(=O)O)C=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.46 g | |
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |